Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate
Overview
Description
Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate is a useful research compound. Its molecular formula is C15H20O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Crystal Structure Analysis
- Study: The compound diethyl 4•8-dimethy•-2•3;6•7-dibenz•-9-•xabicyc••[3.3.•]n•na-2•6-diene-4•8-dicarb•xy•ate, derived from ethyl 2-formyl-2-phenylpropionate, was analyzed for its crystal structure. It exhibits a unique conformation influenced by an epoxy bridge and diene moieties, indicating potential for complex molecular architecture (Chen et al., 1978).
2. Photochromism in Pyrazole Derivatives
- Study: Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate demonstrated photochromism, changing color upon light irradiation. This suggests potential applications in materials science and photonics (Yokoyama et al., 2004).
3. Synthesis of Complex Organic Compounds
- Study: A research focused on synthesizing complex organic molecules, including ethyl 2-(2,4-dimethylphenoxy)acetate, for studying antibiotic effects and lipoxygenase activity. This illustrates its versatility in synthetic chemistry and pharmacology (Rasool et al., 2016).
4. Chemical Transformations and Polymerization
- Study: Ethyl 2-[1-(trimethylsilylperoxy)ethyl]propenoate, a related compound, was used in radical polymerizations, highlighting its role in advanced material synthesis and polymer chemistry (Colombani et al., 1996).
5. Synthesis of Anti-HIV Compounds
- Study: Derivatives of ethyl 2-(3,5-dimethylphenoxy)ethyl were synthesized and demonstrated anti-HIV-1 activity. This indicates its potential in medicinal chemistry for developing antiviral agents (Novikov et al., 2004).
6. Development of Novel Anti-inflammatory Agents
- Study: Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was synthesized and characterized for potential anti-inflammatory and antidyslipidemic properties, demonstrating its application in drug development (Navarrete-Vázquez et al., 2011).
7. Anti-juvenile Hormone Agent
- Study: Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a compound structurally related to ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate, showed potential as an anti-juvenile hormone agent, indicating its use in entomology and pest control (Ishiguro et al., 2003).
Properties
IUPAC Name |
ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-6-18-14(17)15(4,5)19-13-10(2)7-12(9-16)8-11(13)3/h7-9H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTQDIKNBLWVJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=C(C=C(C=C1C)C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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